Unii-8J7YB799VR
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Overview
Description
Unii-8J7YB799VR, also known as NM-135, is a chemical compound with the molecular formula C60H62F2O13 and a molecular weight of 1029.1233 g/mol . This compound is characterized by its complex structure, which includes multiple stereocenters and fluorine atoms. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Unii-8J7YB799VR involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-carbon and carbon-oxygen bonds.
Introduction of functional groups: Functional groups such as fluorine atoms and hydroxyl groups are introduced into the core structure through substitution reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve efficiency and reduce costs.
Chemical Reactions Analysis
Unii-8J7YB799VR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups. For example, halogenation can introduce halogen atoms into the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unii-8J7YB799VR has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is used in studies related to cellular processes and molecular interactions.
Medicine: this compound is investigated for its potential therapeutic effects and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of Unii-8J7YB799VR involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in the modulation of cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Unii-8J7YB799VR can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
NM-136: A compound with a similar core structure but different functional groups.
NM-137: Another related compound with variations in the stereochemistry and functional groups.
NM-138: A compound with similar applications but different molecular targets.
This compound is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct properties and applications .
Properties
CAS No. |
169453-84-3 |
---|---|
Molecular Formula |
C60H62F2O13 |
Molecular Weight |
1029.1 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-tris[(4-methylbenzoyl)oxy]oxan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C60H62F2O13/c1-32-8-16-37(17-9-32)53(66)70-31-47-50(73-54(67)38-18-10-33(2)11-19-38)51(74-55(68)39-20-12-34(3)13-21-39)52(75-56(69)40-22-14-35(4)15-23-40)57(72-47)71-30-46(64)49-36(5)26-42-43-28-45(61)44-27-41(63)24-25-59(44,7)60(43,62)48(65)29-58(42,49)6/h8-25,27,36,42-43,45,47-52,57,65H,26,28-31H2,1-7H3/t36-,42+,43+,45+,47-,48+,49-,50-,51+,52-,57-,58+,59+,60+/m1/s1 |
InChI Key |
BVEAZFTXNPWHMR-QBKHVOGRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)COC(=O)C6=CC=C(C=C6)C)OC(=O)C7=CC=C(C=C7)C)OC(=O)C8=CC=C(C=C8)C)OC(=O)C9=CC=C(C=C9)C)C)O)F)C)F |
Origin of Product |
United States |
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